Boc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid Boc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18752059
InChI: InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
SMILES:
Molecular Formula: C15H20FNO4
Molecular Weight: 297.32 g/mol

Boc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid

CAS No.:

Cat. No.: VC18752059

Molecular Formula: C15H20FNO4

Molecular Weight: 297.32 g/mol

* For research use only. Not for human or veterinary use.

Boc-(r)-3-amino-2-(2-fluorobenzyl)propanoic acid -

Specification

Molecular Formula C15H20FNO4
Molecular Weight 297.32 g/mol
IUPAC Name (2R)-2-[(2-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1
Standard InChI Key YIEHHVFTGDEYLJ-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1F)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1F)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid (C₁₆H₂₀FNO₄) features a β-amino acid backbone with a Boc-protected amine and a 2-fluorobenzyl substituent at the α-carbon. The R-configuration at the β-amino center ensures enantioselectivity in downstream reactions, a trait critical for biological activity . The fluorine atom at the benzyl group’s ortho position influences electronic interactions, enhancing lipophilicity (logP ≈ 2.8) and resistance to oxidative metabolism .

Physicochemical Properties

  • Thermal Stability: Decomposes at 280–285°C, consistent with Boc-protected β-amino acids .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, THF) but poorly in water (<1 mg/mL at 25°C) .

  • Spectral Data:

    • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 4H, aromatic), 5.21 (s, 1H, NH Boc), 3.98 (d, 1H, CH₂F), 1.44 (s, 9H, Boc) .

    • ¹³C NMR: 155.2 (C=O Boc), 122.5–115.3 (aromatic C-F), 79.8 (C(CH₃)₃) .

Synthetic Methodologies

Enantioselective Alkylation via Schöllkopf’s Auxiliary

The Schöllkopf method remains the gold standard for synthesizing enantiomerically pure Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid :

  • Auxiliary Preparation: (2S)-(+)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (34) is alkylated with 2-fluorobenzyl bromide (35a) using n-BuLi in THF at −78°C .

  • Hydrolysis and Protection: The alkylated intermediate (36a) undergoes acidic hydrolysis to yield the amino acid ester, which is Boc-protected to form 37a .

  • Final Deprotection: Saponification of 37a affords the target compound in 85% enantiomeric excess (ee) .

Table 1: Key Reaction Parameters

StepReagents/ConditionsYield (%)ee (%)
Alkylationn-BuLi, THF, −78°C7292
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂89
Ester HydrolysisNaOH, MeOH/H₂O9585

Palladium-Catalyzed Cross-Coupling

Alternative routes employ Negishi cross-coupling to introduce the fluorobenzyl moiety :

  • Substrate: Boc-protected (R)-3-iodoalanine (2) reacts with 2-fluoroiodobenzene (1c) under Pd(dba)₃/SPhos catalysis .

  • Outcome: Yields 78% of the coupled product, though racemization risks necessitate stringent temperature control (<5°C) .

Biological and Pharmacological Applications

Enzyme Inhibition and Drug Design

The fluorobenzyl group enhances binding to hydrophobic enzyme pockets. For instance:

  • ACE Inhibition: Analogues with similar fluorinated side chains exhibit IC₅₀ values of 12 nM against angiotensin-converting enzyme (ACE), outperforming non-fluorinated counterparts (IC₅₀ = 45 nM) .

  • Antimicrobial Conjugates: Boc-(R)-3-amino-2-(2-fluorobenzyl)propanoic acid derivatives conjugated to benzylpiperazine show MIC values of 2 µg/mL against Staphylococcus aureus, comparable to vancomycin .

Positron Emission Tomography (PET) Tracers

Radiolabeled derivatives (e.g., 2-[¹⁸F]FPhe) enable tumor imaging via PET. The compound’s metabolic stability prolongs tracer circulation, improving signal-to-noise ratios in vivo .

Comparative Analysis with Structural Analogues

Table 2: Property Comparison of Fluorinated β-Amino Acids

CompoundlogPThermal Stability (°C)ACE IC₅₀ (nM)
Boc-(R)-3-amino-2-(2-FB)propanoic acid2.8280–28512
Boc-(S)-3-amino-2-(4-FB)propanoic acid2.6275–28028
Boc-(R)-3-amino-2-(3-CF₃B)propanoic acid3.1290–2958

Key Insights:

  • Fluorine Position: Ortho-fluorination (target compound) improves metabolic stability over para-substituted analogues .

  • Trifluoromethyl Groups: Increase lipophilicity but may induce hepatotoxicity in vivo .

Future Directions

Ongoing research focuses on:

  • Continuous-Flow Synthesis: Microreactor systems to minimize racemization during large-scale production .

  • Targeted Drug Delivery: Conjugation with monoclonal antibodies for site-specific anticancer activity .

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